Benzyldimethyltetradecylammonium chloride dihydrate

Catalog No.
S664154
CAS No.
147228-81-7
M.F
C23H46ClNO2
M. Wt
404.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldimethyltetradecylammonium chloride dihydrat...

CAS Number

147228-81-7

Product Name

Benzyldimethyltetradecylammonium chloride dihydrate

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride;dihydrate

Molecular Formula

C23H46ClNO2

Molecular Weight

404.1 g/mol

InChI

InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1

InChI Key

YLPZVNXGKBIJBW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]

Cationic Surfactant

BDTAC belongs to a class of chemicals called cationic surfactants. These molecules possess unique properties that make them valuable in various research settings.

  • Surface Tension Reduction: Cationic surfactants like BDTAC can reduce the surface tension of liquids. This property is beneficial in various scientific experiments, including studies of protein-lipid interactions, membrane biophysics, and colloid stability [].

Phase Transfer Catalyst

BDTAC also finds use as a phase transfer catalyst (PTC). PTCs are essential tools in organic chemistry, facilitating reactions between immiscible liquids, such as water and organic solvents.

  • Triazine-Containing Fluoropolymer Synthesis: BDTAC serves as a PTC in the synthesis of triazine-containing fluoropolymers, which possess specific linear dielectric properties. These polymers hold potential applications in microelectronics due to their unique electrical characteristics [].

Benzyldimethyltetradecylammonium chloride dihydrate is a quaternary ammonium compound with the chemical formula CH₃(CH₂)₁₃N(Cl)(CH₃)₂CH₂C₆H₅·2H₂O. This compound is characterized by its cationic surfactant properties, making it useful in various applications, particularly in organic synthesis as a phase transfer catalyst. Its structure includes a long hydrophobic tetradecyl chain and a hydrophilic benzyl group, contributing to its surfactant capabilities and solubility characteristics in different solvents .

The primary mechanism of action of BDTACD is related to its surfactant properties. As mentioned earlier, BDTACD can form micelles in aqueous solutions. These micelles can solubilize hydrophobic molecules by incorporating them into their hydrophobic core. This property is valuable in various applications, such as:

  • Phase transfer catalysis: BDTACD can transfer reactants from an aqueous phase to an organic phase by incorporating them into micelles, facilitating reactions that wouldn't readily occur at the interface [].

Benzyldimethyltetradecylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is particularly effective in phase transfer catalysis, which facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). Common reagents involved in reactions with this compound include alkyl halides and sodium hydroxide, typically under mild conditions .

Types of Reactions

  • Substitution Reactions: Involving the quaternary ammonium group.
  • Phase Transfer Catalysis: Enhancing the reactivity of compounds in different phases.

Common Products

The products formed from reactions involving this compound vary widely, including polymers and pharmaceuticals, depending on the specific reactants and conditions used.

Benzyldimethyltetradecylammonium chloride dihydrate exhibits notable biological activity, particularly as an antimicrobial agent. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. This property makes it valuable in disinfectants and antiseptics. Additionally, it is utilized in the preparation of mixed micelles for studying membrane proteins and other biological systems .

Mechanism of Action

  • Target of Action: General cationic surfactant.
  • Mode of Action: Alters solubility and facilitates transfer between different phases, impacting cellular environments.

The synthesis of benzyldimethyltetradecylammonium chloride dihydrate typically involves a two-step process:

  • Quaternization: Dimethylamine reacts with tetradecyl chloride.
  • Benzylation: The resulting product reacts with benzyl chloride in the presence of a base such as sodium hydroxide to neutralize hydrochloric acid formed during the reaction.

In industrial settings, this process is optimized for high yield and purity using continuous reactors and advanced purification techniques .

Benzyldimethyltetradecylammonium chloride dihydrate has diverse applications across several fields:

  • Chemistry: Used as a phase transfer catalyst in organic synthesis.
  • Biology: Employed in studying membrane proteins through mixed micelle formation.
  • Medicine: Functions as an antimicrobial agent in disinfectants and antiseptics.
  • Industry: Utilized in producing surfactants and emulsifiers for various chemical formulations .

Research indicates that benzyldimethyltetradecylammonium chloride dihydrate interacts with various biological membranes and proteins. Its ability to form mixed micelles enhances the solubility of hydrophobic compounds, facilitating their study in biological systems. Furthermore, its antimicrobial properties have been extensively studied for effectiveness against a range of pathogens .

Similar Compounds

Several compounds share structural or functional similarities with benzyldimethyltetradecylammonium chloride dihydrate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cetyltrimethylammonium bromideLong-chain cationic surfactantWidely used as an antimicrobial agent
Benzalkonium chlorideMixture of alkylbenzyldimethylammonium chloridesCommonly used as a disinfectant
Stearyldimonium hydrolyzed animal proteinCationic surfactant derived from animal proteinsUsed primarily in hair care products

Uniqueness

Benzyldimethyltetradecylammonium chloride dihydrate stands out due to its specific tetradecyl chain length combined with its benzyl group, which provides unique solubility characteristics and efficacy as a phase transfer catalyst compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

147228-81-7

Dates

Modify: 2023-08-15

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